2-Ethynyl-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVCPVCGNOKHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348794 | |
| Record name | 2-ethynyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40176-80-5 | |
| Record name | 2-ethynyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethynyl 1,3 Benzothiazole and Functionalized Derivatives
Direct Ethynylation Strategies
Direct ethynylation involves the formation of a carbon-carbon bond between the C2 position of the benzothiazole (B30560) ring and an ethynyl (B1212043) group. This is most commonly accomplished via palladium-catalyzed cross-coupling reactions.
The Sonogashira reaction is a cornerstone for the synthesis of 2-ethynyl-1,3-benzothiazole. This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org In this context, the reaction typically involves a 2-halo-1,3-benzothiazole (e.g., 2-bromo- or 2-iodo-1,3-benzothiazole) and a suitable alkyne, such as trimethylsilylacetylene (TMSA), which is often used as a stable and safe source of the ethynyl group, followed by a subsequent deprotection step.
The classical Sonogashira protocol employs a dual-catalyst system. wikipedia.org A palladium(0) complex serves as the primary catalyst, while a copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst. libretexts.org The reaction proceeds through a catalytic cycle involving the palladium catalyst, while the copper co-catalyst activates the alkyne. libretexts.org The process is conducted in the presence of an amine base, such as triethylamine or diisopropylethylamine, which serves as both a base and a solvent. organic-chemistry.org
To circumvent issues associated with the copper co-catalyst, such as the undesirable homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira variants have been developed. nih.govrsc.org These protocols rely on meticulously chosen ligands and reaction conditions to facilitate the coupling in the absence of copper, often leading to cleaner reactions and simpler purification. nih.govrsc.org
| Protocol | Typical Catalysts | Base | Key Features | Potential Drawbacks |
|---|---|---|---|---|
| Classic Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI (co-catalyst) | Triethylamine, Diisopropylamine | Robust, widely applicable, mild conditions. organic-chemistry.orgwikipedia.org | Requires copper, which can lead to alkyne homocoupling; requires inert atmosphere. nih.gov |
| Copper-Free Sonogashira | Pd(OAc)₂, Pd₂(dba)₃ with specialized ligands (e.g., Xantphos) | Cesium Carbonate, DBU | Avoids alkyne homocoupling, simplifies purification. nih.govscispace.com | May require more specialized and expensive ligands or harsher conditions. |
The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. libretexts.org While common catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] are effective, modern catalysis has seen the advent of more sophisticated systems. libretexts.org
Palladium(II) precatalysts such as palladium(II) acetate [Pd(OAc)₂] and tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] are often used in combination with phosphine ligands. libretexts.org The ligand's role is critical; it stabilizes the palladium center and modulates its reactivity. Bulky and electron-rich phosphine ligands have been shown to significantly improve the efficiency of Sonogashira couplings, allowing for lower catalyst loadings and the use of less reactive aryl chlorides. libretexts.org Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) have also been successfully employed. wikipedia.org
| Palladium Source | Ligand | Substrate Type | Typical Conditions | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral) | Aryl Iodides/Bromides | CuI, Amine Base, RT to 60°C | wikipedia.org |
| PdCl₂(PPh₃)₂ | Triphenylphosphine (integral) | Aryl Iodides/Bromides | CuI, Amine Base, RT to 80°C | wikipedia.org |
| Pd(OAc)₂ | t-Bu₂(p-NMe₂C₆H₄)P | Aryl Chlorides | Base (e.g., Cs₂CO₃), 100°C, Copper-Free | organic-chemistry.org |
| Pd₂(dba)₃ | Xantphos | Aryl Bromides | DBU, 110°C, Copper/Amine-Free | nih.gov |
While the Sonogashira reaction is the most prominent method for direct ethynylation, research into alternative strategies is ongoing. These methods aim to overcome some of the limitations of palladium-catalyzed reactions. However, for the specific transformation to this compound, Sonogashira coupling remains the most widely documented and reliable approach. Other cross-coupling reactions or direct C-H activation strategies have not yet been established as common alternatives for this particular synthesis.
Palladium-Catalyzed Cross-Coupling Reactions for Alkyne Introduction
De Novo Synthesis of the Benzothiazole Nucleus Incorporating Alkyne Functionality
An alternative and powerful strategy involves constructing the benzothiazole ring from simpler precursors, where one of the components already bears the required alkyne group. This approach avoids the need for a post-synthesis ethynylation step.
The most common de novo synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a carbonyl compound. mdpi.commdpi.com To synthesize this compound, an alkyne-containing reactant is used, such as propiolaldehyde, propiolic acid, or their derivatives.
The general mechanism involves an initial condensation between the amino group of 2-aminothiophenol and the carbonyl group of the alkyne-containing substrate to form an intermediate, which then undergoes cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. mdpi.com A wide array of catalysts and reaction conditions have been developed to promote this transformation efficiently. These include simple acid catalysts (H₂O₂/HCl), iodine, and various green catalysts under solvent-free or microwave-assisted conditions. organic-chemistry.orgtku.edu.twresearchgate.net
| Carbonyl Source | Catalyst/Reagent | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Aldehydes | Iodine | DMF, 100°C | Simple, uses a readily available oxidant. | organic-chemistry.org |
| Aldehydes/Carboxylic Acids | L-proline | Solvent-free, Microwave | Green, inexpensive, rapid. | tku.edu.tw |
| Aldehydes | H₂O₂/HCl | Ethanol, Room Temp | Mild conditions, high yields. | researchgate.net |
| Carboxylic Acids | Triphenyl phosphite / TBAB | Mild conditions | Good yields, rapid product isolation. | nih.gov |
Based on the conducted research, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specified, restrictive outline.
The comprehensive search for synthetic methodologies, including multi-component reactions, biocatalytic and green chemistry approaches, and mechanistic investigations, did not yield specific information for the synthesis of the 2-ethynyl variant of 1,3-benzothiazole. The available literature and data primarily focus on the synthesis of the general benzothiazole core and its 2-aryl, 2-alkyl, or 2-amino derivatives.
Therefore, without specific research findings on the multi-component, green, biocatalytic, and mechanistic aspects of "this compound" synthesis, generating a scientifically accurate and thorough article that strictly adheres to the provided outline is not feasible.
Azide-Alkyne Cycloaddition (AAC) Chemistry of the Ethynyl Group
The ethynyl group of this compound readily participates in azide-alkyne cycloaddition (AAC) reactions, a cornerstone of click chemistry. This reaction provides an efficient and highly regioselective method for the synthesis of 1,2,3-triazole-substituted benzothiazoles.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govbeilstein-journals.orgresearchgate.netwikipedia.org This reaction proceeds under mild conditions and offers high yields and regioselectivity. nih.govbeilstein-journals.org The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. nih.gov
The scope of the CuAAC reaction with this compound is broad, accommodating a wide variety of organic azides. This versatility allows for the synthesis of a diverse library of 1,2,3-triazole-benzothiazole hybrids. The reaction conditions are generally mild, often proceeding at room temperature in various solvents, including water-alcohol mixtures. beilstein-journals.org Common copper sources include copper(II) sulfate with a reducing agent like sodium ascorbate, or copper(I) salts such as CuI or CuBr. beilstein-journals.orgnih.gov The use of ligands, such as N-heterocyclic carbenes (NHCs), can further enhance the catalytic activity, allowing for very low catalyst loadings. nih.govresearchgate.net
Table 1: Examples of Copper Catalysts and Reaction Conditions for CuAAC
| Catalyst System | Ligand | Solvent | Temperature | Key Features |
| CuSO₄·5H₂O / Sodium Ascorbate | None | Water/Alcohol | Room Temperature | "Sharpless-Fokin" conditions, cost-effective. beilstein-journals.org |
| CuI | None | Various organic solvents | Room Temperature | Direct use of Cu(I) source. beilstein-journals.org |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | NHC-based | Neat (solvent-free) | Room Temperature | High activity at very low catalyst loadings (ppm levels). nih.govresearchgate.net |
| [Cu(PPh₃)₂]NO₃ | PPh₃ | Toluene, water, or neat | Room Temperature | Effective in various media. beilstein-journals.org |
A novel and environmentally friendly approach to the synthesis of triazole-fused benzothiazoles involves the use of biocatalysts, such as laccase. researchgate.net Laccases are copper-containing oxidoreductase enzymes that can catalyze the 1,3-dipolar cycloaddition of azides to alkynes. researchgate.net This biocatalytic method offers a green alternative to traditional copper catalysis, avoiding the use of potentially toxic metal catalysts. researchgate.net
In a typical procedure, this compound and an aryl azide are reacted in the presence of a laccase enzyme to yield the corresponding 1,2,3-triazole-fused benzothiazole derivative. researchgate.net This enzymatic approach has been successfully applied to the synthesis of a series of these hybrid molecules. researchgate.net
The cycloaddition of azides to this compound results in the formation of novel heterocyclic systems where the benzothiazole and 1,2,3-triazole rings are directly linked. These derivatives have garnered significant interest due to their potential applications in medicinal chemistry and materials science. nih.gov The 1,2,3-triazole ring is a known pharmacophore, and its incorporation into the benzothiazole scaffold can lead to compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.gov
The properties of these triazole-fused benzothiazole derivatives can be tuned by varying the substituent on the triazole ring, which is introduced via the azide starting material. This modularity allows for the systematic exploration of structure-activity relationships.
Cross-Coupling Reactions Involving the Benzothiazole and Ethynyl Moieties
Cross-coupling reactions provide a powerful tool for the further functionalization of the this compound scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The ethynyl group of this compound can participate in various C-C cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings. These reactions allow for the introduction of aryl, heteroaryl, or vinyl groups at the terminal position of the alkyne, leading to the formation of extended π-conjugated systems. Such systems are of interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells. researchgate.net For instance, rhodium or ruthenium-catalyzed oxidative C-H/C-H cross-coupling reactions can be employed to directly link this compound with other (hetero)arenes, providing a direct route to extended π-conjugated molecules. acs.org
Table 2: Potential C-C Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst | Resulting Structure |
| Sonogashira Coupling | Aryl/Vinyl Halide | Pd/Cu | 2-(Arylethynyl)-1,3-benzothiazole |
| Heck Coupling | Alkene | Pd | 2-(Vinylethynyl)-1,3-benzothiazole derivative |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd | 2-(Arylethynyl)-1,3-benzothiazole |
| Oxidative C-H/C-H Coupling | (Hetero)arene | Rh/Ru | 2-((Hetero)arylethynyl)-1,3-benzothiazole |
While the ethynyl group is the primary site for many transformations, the benzothiazole core itself can also undergo functionalization. Specifically, C-S cross-coupling reactions can be utilized to introduce aryl sulfide moieties at the 2-position of the benzothiazole ring, although this typically involves a ring-opening and rearrangement process. For instance, copper-catalyzed reactions of benzothiazole with aryl iodides in an aqueous medium can lead to the formation of 2-(arylthio)anilines. researchgate.net This type of reaction demonstrates the possibility of modifying the benzothiazole core, although it involves cleavage of the thiazole (B1198619) ring.
Reactivity and Advanced Transformation Pathways of this compound
The unique structural arrangement of this compound, featuring a reactive terminal alkyne appended to an electron-deficient heterocyclic core, provides a versatile platform for a wide range of chemical transformations. This section explores the advanced reactivity of this compound, focusing on the functionalization of the benzothiazole ring, its participation in polymerization reactions, and the theoretical underpinnings of its chemical behavior.
Advanced Spectroscopic Characterization and Photophysical Property Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-ethynyl-1,3-benzothiazole, providing detailed information about the hydrogen and carbon atomic framework. The synthesis of this target compound has been reported via a three-step process involving diazotization and iodination of 2-aminobenzothiazole, followed by a Sonogashira reaction and deprotection, with NMR used for characterization. uca.edu
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The spectrum would feature signals in the aromatic region, typically between δ 7.0 and 8.5 ppm, corresponding to the four protons on the benzene (B151609) ring of the benzothiazole (B30560) system. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) of these aromatic protons would be dictated by their position on the ring and their coupling with adjacent protons. Furthermore, a characteristic singlet is anticipated in the region of δ 3.0-3.5 ppm, which is attributable to the acetylenic proton (-C≡CH). The integration of these signals would confirm the presence of four aromatic protons and one acetylenic proton.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (C4-H, C5-H, C6-H, C7-H) | 7.0 - 8.5 | m (multiplet) |
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are expected. The carbons of the benzothiazole ring would appear in the aromatic region (δ 110-160 ppm). The C2 carbon, being adjacent to both sulfur and nitrogen heteroatoms and bonded to the ethynyl (B1212043) group, is expected to be significantly deshielded. The two carbons of the ethynyl group (-C≡CH) would produce characteristic signals in the range of δ 70-90 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Benzothiazole Aromatic Carbons (C4, C5, C6, C7, C3a, C7a) | 110 - 155 |
| Benzothiazole Heterocyclic Carbon (C2) | >155 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. The molecular formula is C₉H₅NS, corresponding to a molecular weight of approximately 159.02 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to this exact mass, confirming the compound's identity. Analysis of the fragmentation pattern can provide further structural verification, showing characteristic losses of fragments such as HCN or sulfur from the parent ion.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₉H₅NS |
| Molecular Weight (Monoisotopic) | 159.0143 |
Electronic Absorption and Emission Spectroscopy
The electronic absorption properties of this compound are characterized by UV-Vis spectroscopy. The spectrum is expected to show intense absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the conjugated system. The fusion of the benzene and thiazole (B1198619) rings, combined with the extension of conjugation through the ethynyl group, influences the energy of these transitions. Compared to the parent benzothiazole, the ethynyl substituent is expected to cause a bathochromic (red) shift of the absorption maxima due to the larger delocalized π-electron system.
Benzothiazole-ethynyl systems are a class of compounds recognized for their significant fluorescent properties. These molecules often serve as cores for highly efficient fluorophores with applications in bioimaging and materials science. researchgate.nettulane.edu The introduction of an ethynyl linker expands the π-conjugated system, which is a key strategy for tuning the photophysical properties of benzothiazole derivatives. tulane.edu
Research on various benzothiazole derivatives containing ethynyl groups demonstrates that their emission properties are highly tunable. For instance, attaching electron-donating or electron-withdrawing groups to the ethynyl-benzothiazole scaffold can dramatically alter the fluorescence quantum yields and emission wavelengths. rsc.org Benzothiazole derivatives with an (ethynyl) group often exhibit strong fluorescence in the blue-green region of the visible spectrum. researchgate.nettulane.edu These systems can also display significant Stokes shifts and solvatochromic properties, where the emission color changes with the polarity of the solvent, making them useful as environmental probes. rsc.orgnih.gov The combination of the electron-deficient benzothiazole unit with various π-systems via an ethynyl bridge leads to compounds with strong intramolecular charge transfer (ICT) characteristics, which are fundamental to their unique photophysical behaviors. rsc.org
Table 4: Photophysical Properties of Representative Benzothiazole-Containing Dyes
| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Application |
|---|---|---|---|
| Benzothiazole-substituted BODIPYs | up to 670 | up to 677 | Bioimaging |
| 4,7-bis(triarylamine-ethynyl)benzothiazoles | ~450 | ~500-600 | Two-photon absorption materials |
Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) in Derivatives
Derivatives of this compound, particularly those incorporating a hydroxyl group ortho to the benzothiazole linkage, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT), serve as canonical examples for studying Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton within the molecule in the excited state, leading to a tautomeric form with distinct fluorescence properties.
The ESIPT process in HBT and its derivatives is a four-step mechanism initiated by an intramolecular hydrogen bond. researchgate.net Upon photoexcitation from the ground state (enol form) to the excited state, an ultrafast proton transfer occurs, typically on a sub-100 femtosecond timescale, to form the excited keto tautomer. researchgate.net This keto form is responsible for a large Stokes shifted fluorescence, emitting in the green-yellow region of the spectrum, while the emission from the enol form is in the blue region. acs.org
The photophysical properties of these derivatives are highly sensitive to their environment. In nonpolar solvents, the ESIPT process is facilitated, leading to a single fluorescence band from the keto form. acs.org Conversely, in strong polar solvents, the ESIPT process is impeded, resulting in dual fluorescence from both the enol and keto forms. acs.org Protic solvents can further lead to deprotonation, resulting in the coexistence of the enol, keto, and anionic forms, which can manifest as triple fluorescence. acs.org
The electronic nature of substituents on the HBT framework can significantly modulate the ESIPT process and the resulting photophysical properties. Electron-withdrawing groups tend to enhance the normal emission intensity from the enol form. acs.org Theoretical studies, employing density functional theory (DFT) and time-dependent DFT (TDDFT), have been crucial in understanding the mechanism, indicating that the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the ESIPT process. mdpi.com
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| HBT | Cyclohexane | 337 | 530 | ~14,000 | - |
| HBT | Acetonitrile | 335 | 385, 530 | - | - |
Aggregation-Induced Emission (AIE) Phenomena in Related Compounds
Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. Benzothiazole-containing luminogens have been identified as a promising class of AIE-active materials.
The mechanism behind AIE in these compounds is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotation and vibration, in the aggregated state. nih.gov In dilute solutions, these non-radiative decay pathways are active, leading to low fluorescence quantum yields. However, upon aggregation, these motions are hindered, which blocks the non-radiative channels and opens up the radiative decay pathway, resulting in enhanced fluorescence emission.
For instance, quinolone-benzothiazole hybrids have been shown to exhibit significant AIE behavior. nih.govresearchgate.net These molecules are typically planar and can form strong aggregates in solvophobic environments, leading to a significant increase in emission, often accompanied by a red-shift, in mixtures of solvents like THF-water with a high water fraction. rsc.org
Furthermore, some benzothiazole derivatives can exhibit both AIE and ESIPT characteristics. rsc.orgacs.org In such systems, the interplay between these two mechanisms can be tuned by factors like solvent polarity and pH, leading to multi-fluorescence emissions. This dual functionality makes them highly suitable for applications such as fluorescent chemosensors. acs.org
| Compound Type | Solvent System | Emission in Solution | Emission in Aggregate | AIE Mechanism |
|---|---|---|---|---|
| Quinolone-benzothiazole hybrids | THF/Water | Weak | Strong, red-shifted | Restriction of Intramolecular Motion (RIM) |
| Benzothiazole-based AIEgen with ESIPT | DMF/Water | Weak | Strong | AIE + ESIPT |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of a molecule. The IR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.
For benzothiazole and its derivatives, characteristic IR absorption bands can be assigned to specific vibrational modes. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The C=N stretching vibration of the thiazole ring is observed in the range of 1640-1550 cm⁻¹. researchgate.net The C=C stretching vibrations within the benzene and thiazole rings give rise to bands in the 1600-1450 cm⁻¹ region. researchgate.net
In the case of this compound, one would expect to observe characteristic bands for the ethynyl group. The C≡C stretching vibration typically appears as a weak to medium band in the 2260-2100 cm⁻¹ region. The terminal ≡C-H stretching vibration gives rise to a sharp, strong band around 3300 cm⁻¹.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Benzene/Thiazole Ring | 3100-3000 |
| C≡C Stretch | Ethynyl | 2260-2100 |
| ≡C-H Stretch | Terminal Alkyne | ~3300 |
| C=N Stretch | Thiazole Ring | 1640-1550 |
| C=C Stretch (Aromatic) | Benzene/Thiazole Ring | 1600-1450 |
Time-Resolved Spectroscopic Techniques for Excited State Dynamics
Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, are indispensable for directly observing and quantifying the dynamics of excited states. These methods provide crucial information on the timescales of various photophysical and photochemical processes, including ESIPT, intersystem crossing, and internal conversion.
For ESIPT-capable benzothiazole derivatives like HBT, ultrafast transient absorption spectroscopy has revealed that the proton transfer occurs on the order of tens to hundreds of femtoseconds. researchgate.net Time-resolved fluorescence measurements can distinguish between the emission from the initially excited enol form and the subsequently formed keto tautomer, providing insights into the kinetics of the proton transfer and the lifetimes of the respective excited states.
In studies of benzothiazole-phenoxazine emitters, time-resolved emission spectroscopy has been used to unravel complex emission mechanisms, including thermally activated delayed fluorescence (TADF). unamur.be These measurements allow for the distinction between prompt fluorescence, delayed fluorescence, and phosphorescence by analyzing the emission spectra at different time delays after excitation.
The excited-state lifetime of benzothiazole derivatives can be significantly influenced by factors such as the presence of heavy atoms. For example, a brominated benzothiadiazole derivative was found to exhibit an unexpectedly long excited-state lifetime of 9 microseconds, indicating phosphorescence due to enhanced intersystem crossing facilitated by the heavy atom effect. mdpi.com
| Compound/System | Technique | Observed Process | Timescale |
|---|---|---|---|
| 2-(2'-Hydroxyphenyl)benzothiazole (HBT) | Transient Absorption | Excited-State Intramolecular Proton Transfer (ESIPT) | < 100 fs |
| Benzothiazole-phenoxazine emitters | Time-Resolved Emission Spectroscopy | Prompt and Delayed Fluorescence | ns to µs |
| 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole | Time-Resolved Luminescence | Phosphorescence | 9 µs |
Computational Chemistry and Theoretical Investigations of 2 Ethynyl 1,3 Benzothiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other related characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex wavefunction. For 2-Ethynyl-1,3-benzothiazole, DFT is employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nbu.edu.sa
By using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can obtain accurate predictions of bond lengths, bond angles, and dihedral angles. nbu.edu.samdpi.com These optimized geometries represent the minimum energy conformation of the molecule.
Once the geometry is optimized, DFT is used to calculate various electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. For benzothiazole (B30560) derivatives, the nature of the substituent at the 2-position significantly influences this energy gap. nih.gov
Furthermore, DFT calculations yield global reactivity descriptors, which help in quantifying the molecule's reactivity. These descriptors, derived from the HOMO and LUMO energies, provide valuable insights into the molecule's behavior in chemical reactions.
Table 1: Illustrative Reactivity Descriptors for this compound Calculated using DFT
This table presents hypothetical data for illustrative purposes, based on trends observed in related benzothiazole derivatives.
| Parameter | Symbol | Value (eV) | Description |
| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE | 4.7 | Difference between LUMO and HOMO energies |
| Ionization Potential | IP | 6.5 | Energy required to remove an electron |
| Electron Affinity | EA | 1.8 | Energy released when an electron is added |
| Electronegativity | χ | 4.15 | Tendency to attract electrons |
| Chemical Hardness | η | 2.35 | Resistance to change in electron distribution |
| Chemical Softness | S | 0.21 | Reciprocal of chemical hardness |
| Electrophilicity Index | ω | 3.66 | Propensity to accept electrons |
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. nih.govrsc.org TDDFT is an extension of DFT that allows for the calculation of excited-state properties. It is instrumental in predicting the molecule's electronic absorption spectra (UV-Vis spectra). nih.gov
By calculating the energies of various electronic transitions, TDDFT can predict the wavelengths at which the molecule will absorb light. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions, such as n→π* or π→π* transitions. researchgate.net For benzothiazole derivatives, TDDFT studies have been used to understand phenomena like excited-state intramolecular proton transfer (ESIPT) and the effect of different solvents on their fluorescent properties. nih.govsemanticscholar.org
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a key tool for mapping out the pathways of chemical reactions. For this compound, this involves modeling reactions such as additions to the ethynyl (B1212043) group or substitutions on the benzothiazole ring. DFT calculations can be used to locate the transition states—the highest energy points along a reaction pathway—which are critical for determining the reaction rate. acs.orgresearchgate.net
By calculating the energy barrier (activation energy) of a potential reaction, chemists can predict its feasibility and kinetics. For instance, modeling the cycloaddition reactions of the ethynyl group would involve identifying the structures of the reactants, transition state, and products, and calculating their relative energies. This provides a detailed picture of the reaction mechanism at the molecular level. nih.govresearchgate.net
Tautomeric Equilibrium and Relative Stability Assessments
Tautomers are isomers of a compound that readily interconvert, most commonly by the relocation of a proton. While this compound itself is not expected to exhibit significant tautomerism, its derivatives, particularly those with hydroxyl, amino, or thiol groups, can exist in different tautomeric forms (e.g., keto-enol or thione-thiol). researchgate.netresearchgate.net
Computational methods, particularly DFT, are highly effective in assessing the relative stabilities of different tautomers. nih.gov By calculating the Gibbs free energy of each tautomer, researchers can predict the equilibrium constant and determine which form is predominant under specific conditions (e.g., in different solvents). researchgate.net These calculations are crucial for understanding the reactivity and biological activity of such derivatives, as different tautomers can have distinct chemical properties.
Molecular Dynamics Simulations and Conformational Landscape Exploration
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a view of the conformational landscape. nih.govnih.gov
For this compound, MD simulations can explore the rotation around the single bond connecting the ethynyl group to the benzothiazole ring. This helps in understanding the molecule's flexibility and the different conformations it can adopt in solution or when interacting with other molecules. mdpi.comethz.ch By simulating the molecule in a solvent box (e.g., water), MD can provide insights into solvation effects and the average conformation in a more realistic environment. These simulations are particularly important when studying the interaction of the molecule with biological targets like proteins or DNA. nih.gov
In Silico Screening and Design Principles for New Derivatives
The structural and electronic information obtained from computational studies on this compound forms the basis for the rational design of new derivatives with enhanced properties. In silico screening involves using computational methods to evaluate a large library of virtual compounds for a specific activity, thereby prioritizing the most promising candidates for synthesis and experimental testing. jyoungpharm.orgnih.govresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this process. nih.govaip.orgmdpi.comresearchgate.net QSAR models establish a mathematical relationship between the chemical structure (described by calculated molecular descriptors) and the biological activity of a series of compounds. For derivatives of this compound, descriptors such as the HOMO-LUMO gap, dipole moment, and molecular shape can be correlated with properties like anticancer or antimicrobial activity. mdpi.cominnovareacademics.in These models then guide the design of new molecules with optimized activity by suggesting favorable modifications to the parent structure. The ethynyl group, for example, serves as a versatile handle for introducing various functionalities to tune the electronic and steric properties of the molecule.
Materials Science Applications in Optoelectronics and Photonics
The integration of this compound into materials for optoelectronics and photonics has been an area of exploratory research. However, its utility has been met with significant challenges, particularly in forming stable, high-performance polymers.
Currently, there is limited specific research available detailing the successful application of this compound as a primary component in the active layers of Organic Light-Emitting Diodes (OLEDs) or photovoltaic devices.
The development of semiconducting polymers is crucial for creating organic transistors. The polymerization of monomer units is a key step in forming these materials. Research into the polymerization of this compound has indicated significant synthetic challenges. In one study, attempts to polymerize the compound under conditions that are typically successful for similar monomers were reported to be unsuccessful. uca.edu This difficulty in forming stable polymers has, to date, limited its application in the field of organic transistors and semiconducting polymer development. uca.edu
There is currently a lack of available research documenting the use or incorporation of this compound in the design of liquid crystalline systems or mesogenic materials.
The design of Covalent Organic Frameworks (COFs) involves linking specific organic building blocks to create porous, crystalline materials. At present, scientific literature does not prominently feature this compound as a building block in the reported designs of COFs.
Molecular Probe Development and Sensing Platforms
A more promising and explored application of this compound is in the field of molecular sensing, where its reactive ethynyl group is leveraged to design highly specific fluorogenic probes.
The this compound moiety serves as a foundational component for "click-on" fluorogenic dyes. The core principle of this application is a chemoselective ligation reaction, specifically the 1,2,3-triazole formation from an azide and an alkyne, which is often referred to as a "click reaction".
In its initial state, this compound is a non-fluorescent molecule. Its utility as a fluorogenic probe is activated upon reaction with a target molecule containing an azide group. This reaction forms a new 1,2,3-triazole ring. The key to the "turn-on" fluorescent property is that the newly formed double bonds within the triazole ring become conjugated with the parent benzothiazole fluorophore. This extension of the conjugated π-system results in a significant change in electronic properties, causing the resulting adduct to become fluorescent.
Research has demonstrated that this "click-on" mechanism is robust, and the resulting fluorescent products exhibit predictable photophysical properties. The linking of different groups to the newly formed triazole ring has been shown to have little effect on the absorption and emission maxima of the resulting fluorescent compound.
Below is a table summarizing the photophysical properties of fluorescent adducts formed from the reaction of this compound derivatives with various azides.
| Clicked Product | Absorption Max (λ_abs) in nm | Emission Max (λ_em) in nm | Stokes Shift in nm |
| 11a | 278 | 351 | 73 |
| 11b | 278 | 353 | 75 |
| 11c | 278 | 354 | 76 |
| 11d | 278 | 354 | 76 |
| 16 | 297 | 374 | 77 |
An exploration of the chemical compound this compound and its derivatives reveals a versatile scaffold with significant applications in advanced chemical systems, materials science, and chemical biology. The unique electronic and structural properties of the benzothiazole moiety, combined with the reactive ethynyl group, allow for its incorporation into a diverse range of functional molecules. This article details the research applications of this compound, focusing on its role in the development of chemosensors, bioimaging agents, and tools for mechanistic studies in chemical biology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-ethynyl-1,3-benzothiazole derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound derivatives typically involves coupling reactions between benzothiazole precursors and terminal alkynes under palladium-catalyzed conditions (e.g., Sonogashira coupling). Solvent choice (e.g., DMF or THF), catalyst loading (e.g., Pd(PPh₃)₄), and temperature (60–100°C) critically impact reaction efficiency. For example, highlights the use of triazole-acetamide intermediates in polar aprotic solvents, with yields optimized via microwave-assisted heating. Post-synthesis, purification by column chromatography and characterization via FT-IR and NMR ensures product integrity .
Q. How can researchers validate the structural integrity of this compound compounds using spectroscopic techniques?
- Methodological Answer :
- FT-IR : Confirm the presence of ethynyl C≡C stretches (~2100–2260 cm⁻¹) and benzothiazole C=N/C-S vibrations (1550–1650 cm⁻¹).
- ¹H/¹³C NMR : Ethynyl protons appear as sharp singlets (δ 2.8–3.5 ppm), while benzothiazole protons exhibit aromatic splitting patterns (δ 7.0–8.5 ppm). emphasizes cross-validation with elemental analysis (C, H, N, S) to resolve ambiguities in complex derivatives .
Q. What role does fluorine substitution play in modulating the biological activity of benzothiazole derivatives?
- Methodological Answer : Fluorine enhances lipophilicity, bioavailability, and target binding via electronegative effects and hydrogen-bond interactions. demonstrates that 6-fluoro-7-chloro substitution on 2-amino-1,3-benzothiazole improves antimicrobial activity by ~30% compared to non-fluorinated analogs. Computational docking (e.g., AutoDock Vina) can predict fluorine’s impact on binding affinities to enzymes like DNA gyrase .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G level () reveal frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and nonlinear optical properties. For example, TD-DFT predicts excitation energies for thiazole-alkyne conjugates, aiding in designing fluorescent probes. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing ethynyl-thiazole hybrids .
Q. What strategies resolve contradictions in spectral data during the characterization of benzothiazole derivatives?
- Methodological Answer : Discrepancies between experimental and calculated NMR/IR data often arise from solvent effects or conformational flexibility. and recommend:
- Cross-referencing with X-ray crystallography (e.g., ) to confirm bond lengths/angles.
- Using deuterated solvents for NMR to minimize shifts.
- Repeating elemental analysis to verify stoichiometry in cases of unexpected substituent ratios .
Q. How can polymorphism in this compound salts impact their physicochemical properties?
- Methodological Answer : Polymorph screening (e.g., solvent evaporation vs. slurry methods) identifies stable crystal forms. describes a patent for 3-(3,5-dichloro-4-hydroxybenzoyl)-1,1-dioxo-benzothiazole salts, where Form I exhibits higher solubility than Form II. Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs, while Hirshfeld surface analysis quantifies intermolecular interactions .
Q. What experimental designs optimize the synthesis of this compound-triazole hybrids for antimicrobial screening?
- Methodological Answer : A factorial design (e.g., Response Surface Methodology) optimizes parameters like catalyst concentration, temperature, and reaction time. and demonstrate that triazole-thiazole hybrids (e.g., compound 9c) show enhanced activity against S. aureus (MIC = 8 µg/mL) when synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Minimum Inhibitory Concentration (MIC) assays validate efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
